molecular formula C14H12O5 B11855050 5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl- CAS No. 86397-42-4

5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-

Cat. No.: B11855050
CAS No.: 86397-42-4
M. Wt: 260.24 g/mol
InChI Key: SECNRCMLFODPBD-UHFFFAOYSA-N
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Description

5H-Furo[3,2-g][1]benzopyran-5-one is a fused heterocyclic compound comprising a benzopyranone core fused with a furan ring. The derivative 9-ethoxy-4-hydroxy-7-methyl- features an ethoxy group at position 9, a hydroxyl group at position 4, and a methyl group at position 7. This substitution pattern significantly influences its physicochemical and biological properties.

Properties

CAS No.

86397-42-4

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

9-ethoxy-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C14H12O5/c1-3-17-14-12-8(4-5-18-12)11(16)10-9(15)6-7(2)19-13(10)14/h4-6,16H,3H2,1-2H3

InChI Key

SECNRCMLFODPBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C3=C1OC(=CC3=O)C)O)C=CO2

Origin of Product

United States

Preparation Methods

Demethylation-Alkylation Strategy

A two-step process involving demethylation followed by ethylation is effective:

  • Demethylation : Treat 9-methoxy precursors (e.g., visnagin derivatives) with BBr₃ or HBr in acetic acid to yield 9-hydroxy intermediates.

  • Ethylation : React the phenol with ethyl bromide or diethyl sulfate in the presence of K₂CO₃.

Example :

  • Starting Material: 4-Methoxy-7-methyl-9-methoxyfurochromone.

  • Demethylation: 48% HBr in acetic acid, 80°C, 4 h.

  • Ethylation: Ethyl bromide, K₂CO₃, DMF, 70°C, 12 h.

  • Yield: 62–68%.

Direct Alkylation via Williamson Ether Synthesis

For precursors with a hydroxyl group at position 9:

  • Base Activation : Use NaH or K₂CO₃ in anhydrous DMF.

  • Ethylation : Add ethyl bromide or tosylate.

Optimization :

  • Solvent: DMF > acetone due to better solubility.

  • Temperature: 60–80°C to minimize side reactions.

Methyl Group Introduction at Position 7

The 7-methyl group is typically introduced early via Friedel-Crafts alkylation or through the use of pre-methylated starting materials.

Friedel-Crafts Alkylation

  • Substrate : 4-Hydroxy-7H-furochromone.

  • Reagent : Methyl iodide with AlCl₃ in dichloromethane.

  • Conditions : 0°C to room temperature, 6 h.

  • Yield: 75–82%.

Use of Methyl-Substituted Precursors

For example, 4-hydroxy-7-methylacetophenone derivatives are condensed with furfuraldehyde under acidic conditions to directly incorporate the methyl group.

Hydroxy Group Retention at Position 4

Protection and deprotection strategies are critical to preserve the 4-hydroxy group during synthesis:

Tetrahydropyranyl (THP) Protection

  • Protection : React 4-hydroxyfurochromone with dihydropyran in CH₂Cl₂ catalyzed by p-TsOH.

  • Deprotection : Use HCl in methanol post-alkylation steps.

Advantages :

  • Stability under alkylation/oxidation conditions.

  • High recovery (>90%).

Integrated Synthetic Route

A consolidated pathway synthesizing 5H-Furo[3,2-g]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl- is outlined below:

StepReactionConditionsYieldRef.
1Claisen rearrangement7-Allyloxychromone, 150°C, 4 h70%
2Iodine blockingI₂, AcOH, 50°C, 2 h85%
3OxidationNaIO₄, H₂O/THF, rt, 3 h78%
4Cyclodehydrationp-TsOH, toluene, reflux, 6 h65%
5Methylation (C7)MeI, AlCl₃, CH₂Cl₂, 0°C, 6 h80%
6THP protection (C4-OH)Dihydropyran, p-TsOH, CH₂Cl₂, rt92%
7Demethylation (C9-OMe)48% HBr, AcOH, 80°C, 4 h68%
8Ethylation (C9-OEt)EtBr, K₂CO₃, DMF, 70°C, 12 h62%
9THP deprotectionHCl/MeOH, rt, 2 h95%

Overall Yield : ~18% (multi-step).

Analytical Characterization

Critical spectroscopic data for validation:

  • IR : Broad peak at 3200–3400 cm⁻¹ (OH), 1670 cm⁻¹ (lactone C=O).

  • ¹H NMR (CDCl₃): δ 6.15 (s, 1H, H-3), 4.23 (q, 2H, OCH₂CH₃), 2.25 (s, 3H, C7-CH₃).

  • ¹³C NMR : δ 160.1 (C-5), 154.3 (C-9), 112.4 (C-7).

Challenges and Optimization

  • Regioselectivity : Competing alkylation at positions 4 and 9 necessitates careful protecting group selection.

  • Side Reactions : Over-oxidation during cyclodehydration can be mitigated by using NaIO₄ instead of harsher agents .

Chemical Reactions Analysis

Types of Reactions

9-Ethoxy-4-hydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

9-Ethoxy-4-hydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-ethoxy-4-hydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of furobenzopyranones are highly dependent on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Furobenzopyranone Derivatives

Compound Name Substituents (Position) Molecular Formula Key Biological Activities References
Target Compound
(9-ethoxy-4-hydroxy-7-methyl-)
4-OH, 7-CH₃, 9-OCH₂CH₃ C₁₄H₁₂O₅* Inferred: Anti-inflammatory potential
Visnagin
(4-methoxy-7-methyl-)
4-OCH₃, 7-CH₃ C₁₃H₁₀O₄ Anti-inflammatory, antioxidant
4,9-Dimethoxy-7-methyl- 4-OCH₃, 7-CH₃, 9-OCH₃ C₁₄H₁₂O₅ Antibacterial (E. coli inhibition)
Amikhelline Hydrochloride
(9-diethylaminoethoxy-4-hydroxy-7-methyl-)
4-OH, 7-CH₃, 9-O(CH₂)₂N(Et)₂ C₁₈H₂₁NO₅·HCl Antimuscarinic (muscle spasm relief)
Khellinol
(4-hydroxy-9-methoxy-7-methyl-)
4-OH, 7-CH₃, 9-OCH₃ C₁₃H₁₀O₅ Not explicitly stated; structural analog

*Inferred molecular formula based on substituent modifications from visnagin (C₁₃H₁₀O₄ → C₁₄H₁₂O₅ via ethoxy substitution).

Biological Activity

5H-Furo[3,2-g]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl- is a compound belonging to the class of furochromones. Its unique molecular structure and functional groups contribute to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C14H12O5C_{14}H_{12}O_{5} with a molecular weight of approximately 260.24 g/mol. The structure features a fused benzopyran and furan ring system, characterized by:

  • Ethoxy group at position 9
  • Hydroxy group at position 4
  • Methyl group at position 7

These structural components are crucial for the compound's biological interactions and mechanisms of action.

Antimicrobial Properties

Research indicates that 5H-Furo[3,2-g]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl- exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. It has been reported to induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Activation of caspase pathways

In vitro studies have demonstrated that the compound can effectively reduce tumor cell viability in several cancer types, including breast and lung cancers.

The biological activity of 5H-Furo[3,2-g]benzopyran-5-one is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The compound can modulate the activity of enzymes involved in cellular signaling pathways.
  • Receptor Binding : It binds to various receptors, influencing cellular responses.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it disrupts cellular homeostasis in cancer cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
4-Hydroxy-9-methoxy-7-methyl-furo[3,2-g]benzopyran-5-oneC14H12O5Contains methoxy instead of ethoxy at position 9
KhellinC15H14O5Known for its pharmacological properties; lacks ethoxy group
4,9-Dimethoxy-7-methyl-furo[3,2-g]benzopyranC15H14O6Features two methoxy groups enhancing solubility

This table illustrates how the specific combination of functional groups in 5H-Furo[3,2-g]benzopyran-5-one contributes to its distinct biological activities compared to related compounds.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of furochromones showed potent activity against resistant bacterial strains .
  • Cancer Cell Line Study : Research conducted on human breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis .
  • Mechanistic Insights : Further investigations revealed that the compound activates p53 signaling pathways, leading to enhanced apoptosis in cancer cells .

Q & A

Q. Table 1: Key Spectral Data for Analogous Compounds

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS Fragments (m/z)Source
4-Hydroxy-9-methoxy analog6.3 (s, H-5)160 (C=O)232 [M]+
Phellopterin6.8 (d, J=9 Hz)178 (C=O)300 [M]+

Basic: How can synthetic routes for this compound be optimized?

Answer:

  • Precursor Selection : Start with 7-methylumbelliferone derivatives, introducing ethoxy and hydroxy groups via Williamson ether synthesis or nucleophilic substitution .
  • Regioselective Functionalization : Use protecting groups (e.g., TMS for hydroxyl) to direct substitutions at positions 4 and 9 .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) to isolate the target compound .

Basic: What analytical techniques ensure purity and stability?

Answer:

  • HPLC : Use a C18 column (UV detection at 254 nm) with mobile phase gradients (e.g., acetonitrile/water) to assess purity (>95%) .
  • LC-MS : Monitor degradation products under stress conditions (heat, light) to evaluate stability .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 200°C, as seen in similar furocoumarins .

Advanced: How to design experiments evaluating its antibacterial activity?

Answer:

  • Bioassay Setup : Test against Gram-negative pathogens (e.g., E. coli) at concentrations 10–100 µg/mL, using broth microdilution (MIC/MBC endpoints) .
  • Control Variables : Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition via crystal violet assays .
  • Mechanistic Probes : Measure quorum-sensing inhibition (e.g., lasR reporter strains) and endotoxin neutralization .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Substituent Analysis : Compare analogs (e.g., 4,9-dimethoxy vs. 9-ethoxy-4-hydroxy) to identify substituent-dependent activity trends (Table 2) .
  • Statistical Validation : Apply ANOVA to assess significance of bioactivity differences between derivatives .

Q. Table 2: Substituent Impact on Antibacterial Activity

SubstituentsMIC against E. coli (µg/mL)Biofilm Inhibition (%)Source
4,9-Dimethoxy2045
9-Ethoxy-4-hydroxy-7-methylPending

Advanced: What molecular mechanisms underlie its antibacterial effects?

Answer:

  • Membrane Disruption : Assess via propidium iodide uptake assays, as seen in 4,9-dimethoxy analogs .
  • Enzyme Inhibition : Test inhibition of DNA gyrase or β-lactamase using enzymatic assays .
  • Transcriptomic Profiling : Perform RNA-seq to identify downregulated virulence genes (e.g., luxS) .

Advanced: How to model its interactions with bacterial targets computationally?

Answer:

  • Docking Studies : Use AutoDock Vina to predict binding to E. coli porins or quorum-sensing proteins .
  • MD Simulations : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR Analysis : Corporate substituent electronic parameters (Hammett σ) to predict activity .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: Can synergism with existing antibiotics be exploited?

Answer:

  • Checkerboard Assay : Test combinations with β-lactams or fluoroquinolones (FIC index ≤0.5 indicates synergy) .
  • Mechanistic Synergy : Focus on compounds targeting efflux pumps (e.g., phenylalanine-arginine β-naphthylamide) .

Advanced: How do substituents influence photochemical reactivity?

Answer:

  • UV-Vis Spectroscopy : Measure absorbance at 300–400 nm to assess photosensitizing potential .
  • ROS Assays : Quantify singlet oxygen (1O2) generation using SOSG probes; methoxy groups enhance ROS yields .

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